molecular formula C9H12N2O4 B072227 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS No. 1187-34-4

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Cat. No.: B072227
CAS No.: 1187-34-4
M. Wt: 212.2 g/mol
InChI Key: JNZGHWBZWCEXEJ-VOTSOKGWSA-N
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Description

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a push-pull olefin characterized by its electron-withdrawing cyano (-CN) and carbamate groups and an electron-donating ethoxy (-OCH₂CH₃) substituent. This structure creates significant polarization across the C=C bond, enabling unique isomerization behavior. Synthesized stereoselectively via a reaction between ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in acetic anhydride, it exclusively forms the E-isomer (E-2) under thermal conditions .

Key properties include:

  • Irreversible thermal isomerization: Z-2 (formed via UV irradiation) spontaneously reverts to E-2 with low rotational energy barriers (Ea = 19.6 kcal/mol, ΔG‡ = 24.4 kcal/mol) .
  • Large chemical shift difference: ΔδC=C = 85.83 ppm in ¹³C NMR, confirming strong push-pull electronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. The reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer of the compound in approximately 75% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Ultraviolet light for Z to E isomerization and heat for the reverse process.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

    Isomerization: The major products are the E and Z isomers of this compound.

    Substitution: Depending on the nucleophile, products can include substituted carbamates or cyano derivatives.

Scientific Research Applications

Chemical Synthesis

The compound can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. This reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer in approximately 75% yield.

Chemistry

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Key Reactions:

  • Isomerization: The compound can undergo Z-E isomerization driven by ultraviolet light, with spontaneous reverse isomerization occurring under thermal conditions.
  • Substitution Reactions: The cyano and ethoxy groups can participate in nucleophilic substitution reactions under suitable conditions.

Biology

Research into the biological activities of derivatives of this compound has shown potential antitumor properties. Studies are ongoing to explore its derivatives as candidates for anticancer therapies.

Case Study:
A study demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for synthesizing therapeutic agents. Its ability to undergo isomerization may allow for the development of drugs with enhanced efficacy and specificity.

Potential Therapeutic Applications:

  • Antitumor agents
  • Anti-inflammatory compounds

Industry

This compound has applications in developing materials with specific optical properties. It is particularly noted for its use in:

  • Optical Data Storage Devices: Its ability to undergo reversible isomerization makes it suitable for use in erasable optical recording supports.
  • Molecular Switches: The unique properties of this compound allow it to function as a molecular switch in various applications, including data storage systems and image processing devices .

Mechanism of Action

The mechanism of action of ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization and substitution reactions. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ethoxy and carbamate groups provide sites for further chemical modifications, enabling the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Cyano-3-ethoxyacrylate

This compound shares the cyano and ethoxy substituents but lacks the carbamate group. Despite similar push-pull characteristics, it exists exclusively as the E-isomer due to resonance stabilization (1.47 kcal/mol) and steric hindrance (2.28 kcal/mol). The absence of carbamate reduces polarization, resulting in a smaller ΔδC=C compared to E-2 .

Ethyl Acetylacetonate-Derived Carbamate (E-3/Z-3)

When ethyl acetylacetonate reacts with ethyl orthoformate, a 1:1 mixture of E-3 and Z-3 forms. The equilibrium suggests a lower energy barrier for isomerization compared to E-2 .

(E)-Ethyl 2-Cyano-3-(3,4-dichlorophenyl)acryloylcarbamate

Substituting the ethoxy group with a 3,4-dichlorophenyl moiety introduces stronger electron-withdrawing effects. While isomerization data are unavailable, the increased polarity likely enhances thermal stability of the E-isomer, analogous to E-2 .

Data Table: Key Comparative Parameters

Compound Isomer Ratio (E:Z) ΔδC=C (ppm) Activation Energy (Ea, kcal/mol) Stability Factors
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate 100:0 (E-2) 85.83 19.6 (Z→E) Resonance, steric hindrance
Ethyl 2-cyano-3-ethoxyacrylate 100:0 (E) ~60* Not reported Resonance (1.47 kcal/mol), steric (2.28 kcal/mol)
Ethyl acetylacetonate-derived carbamate 50:50 (E-3:Z-3) Not reported Not reported Reduced steric hindrance
Vinyl carbamate† N/A N/A N/A Higher carcinogenicity

*Estimated based on structural analogy. †Included for contrast as a carcinogenic carbamate derivative.

Research Findings and Mechanistic Insights

Isomerization Dynamics

  • E-2→Z-2 : Driven by UV light (254 nm), achieving 40% conversion after 2 hours. Reverse isomerization (Z→E) is spontaneous and irreversible, with negative activation entropy (ΔS‡ = -17.5 cal K⁻¹mol⁻¹), indicating a charge-separated transition state .
  • Comparison with Molecular Switches : E-2 mirrors bistable switches (e.g., compounds 13/14), where light and heat control isomerization. However, E-2’s low Ea and irreversible Z→E transition limit its reversibility compared to advanced switches .

Stability and Electronic Effects

  • Resonance Stabilization: In E-2, conjugation between the cyano and carbamate groups delocalizes electron density, stabilizing the E-isomer by 1.47 kcal/mol .
  • Steric Hindrance : The ethoxy and carbamate groups create steric clashes in the Z-isomer, contributing 2.28 kcal/mol to the energy barrier .

Biological Activity

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and an ethoxyacryloyl moiety. Its molecular formula is C9H12N2O4C_9H_{12}N_2O_4, and it has a molecular weight of 196.20 g/mol. The compound is classified as an irritant and should be handled with care in laboratory settings .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation pathways. Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The IC50 values observed were in the micromolar range, indicating potent activity .
  • Mechanistic Studies : Research indicates that this compound may induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals, suggesting that it could be beneficial in reducing oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in preclinical models. This effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerHepG210Apoptosis induction via caspase activation
PC1215Modulation of Bcl-2 family proteins
AntioxidantDPPH Scavenging Assay25Free radical scavenging
Anti-inflammatoryLPS-stimulated macrophagesN/AInhibition of TNF-alpha production

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards HepG2 cells with an IC50 value of 10 µM. Mechanistic investigations revealed that the compound triggered apoptosis through mitochondrial pathways.

Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels, supporting its potential use as an antioxidant agent in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing the E-isomer of ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2)?

  • Methodology : E-2 is synthesized via a stereoselective reaction of ethyl (2-cyanoacetyl)carbamate (1) with ethyl orthoformate in chloroform, using acetic anhydride as a catalyst. The reaction is conducted under nitrogen at 80°C for 2 hours. Post-reaction, the mixture is concentrated, ether is added to precipitate the product, and recrystallization from chloroform/ether yields white crystalline E-2 with a 75% yield .
  • Key Parameters : Nitrogen atmosphere prevents oxidation, while acetic anhydride facilitates dehydration. The stereoselectivity arises from resonance stabilization favoring the E-configuration.

Q. How is the E/Z isomerization of this compound characterized experimentally?

  • Techniques :

  • NMR Spectroscopy : Vinyl protons in E-2 resonate at δ 8.17 (¹H NMR), while Z-2 protons appear at δ 7.80. Coupling constants (e.g., 11 Hz between vinyl protons and cyano carbons) confirm stereochemistry .
  • UV-Vis Spectroscopy : E-2 absorbs at 272 nm; Z-2 exhibits a blue shift. Time-dependent UV monitoring quantifies isomerization kinetics .
  • NOESY : Correlations between vinyl protons (δ 8.17) and adjacent groups (e.g., carbamate NH) validate the E-configuration .

Q. What drives the irreversible thermal isomerization of Z-2 back to E-2?

  • Mechanism : Thermal energy overcomes the rotational barrier (~19.6 kcal/mol), enabling Z→E isomerization. The negative activation entropy (ΔS‡ = -17.5 cal/K·mol) suggests a polar transition state with charge separation, consistent with the push-pull olefin structure .

Advanced Research Questions

Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGHWBZWCEXEJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184148
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869116-51-8, 1187-34-4
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869116-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1187-34-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-ethoxycarbonylcyanoacetamide (42 g), triethylorthoformate (40 g) and acetic anhydride (100 ml) is heated at reflux for one hour. The reaction is allowed to stand until cool and then is filtered, washing with ether, to yield α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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